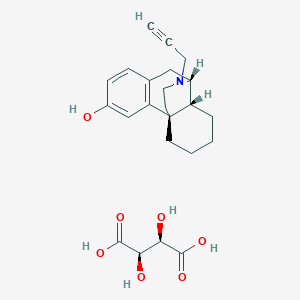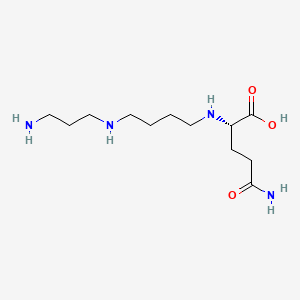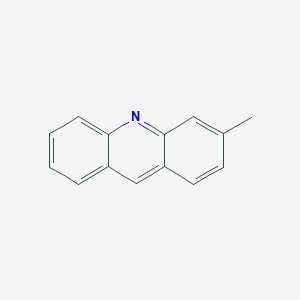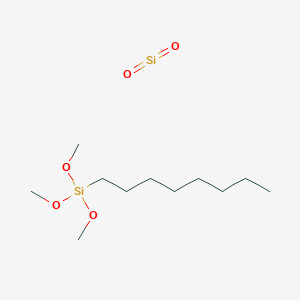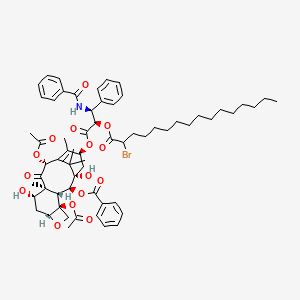
2'-(2-Bromohexadecanoyl)paclitaxel, (2RS)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-(2-Bromohexadecanoyl)paclitaxel, (2RS)- is a derivative of paclitaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. This compound is specifically modified to enhance its lipophilicity and improve its pharmacokinetic profile, making it a promising candidate for targeted drug delivery systems .
Preparation Methods
The synthesis of 2’-(2-Bromohexadecanoyl)paclitaxel involves the conjugation of paclitaxel with 2-bromohexadecanoic acid. The reaction typically occurs under mild conditions to preserve the integrity of the paclitaxel molecule. The process involves the activation of 2-bromohexadecanoic acid with a coupling reagent, followed by its reaction with paclitaxel to form the desired conjugate . Industrial production methods may involve the use of large-scale reactors and purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2’-(2-Bromohexadecanoyl)paclitaxel
Properties
CAS No. |
201417-51-8 |
|---|---|
Molecular Formula |
C63H80BrNO15 |
Molecular Weight |
1171.2 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-(2-bromohexadecanoyloxy)-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C63H80BrNO15/c1-8-9-10-11-12-13-14-15-16-17-18-28-35-45(64)58(72)78-52(50(42-29-22-19-23-30-42)65-56(70)43-31-24-20-25-32-43)59(73)77-46-37-63(74)55(79-57(71)44-33-26-21-27-34-44)53-61(7,47(68)36-48-62(53,38-75-48)80-41(4)67)54(69)51(76-40(3)66)49(39(46)2)60(63,5)6/h19-27,29-34,45-48,50-53,55,68,74H,8-18,28,35-38H2,1-7H3,(H,65,70)/t45?,46-,47-,48+,50-,51+,52+,53-,55-,61+,62-,63+/m0/s1 |
InChI Key |
CHFZHQXKAHDGGH-QWVDZBJRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC(C(=O)O[C@H]([C@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)Br |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)OC(C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C(=O)OC3CC4(C(C5C(C(CC6C5(CO6)OC(=O)C)O)(C(=O)C(C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


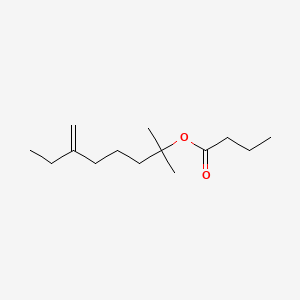
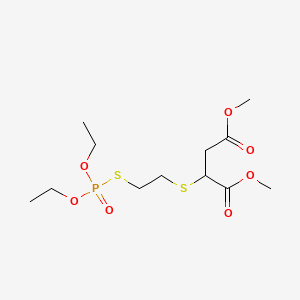
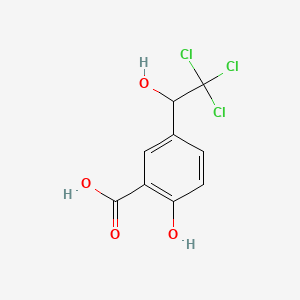
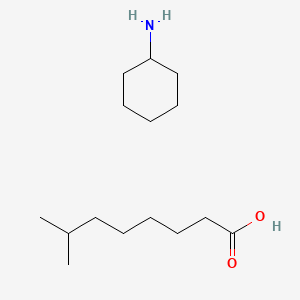
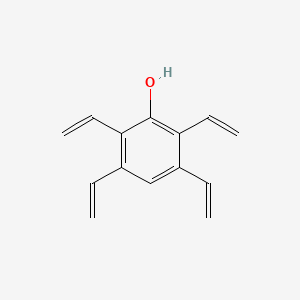
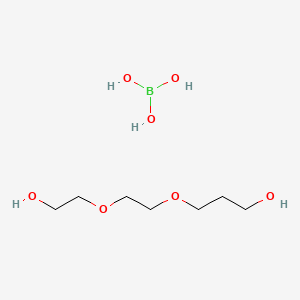
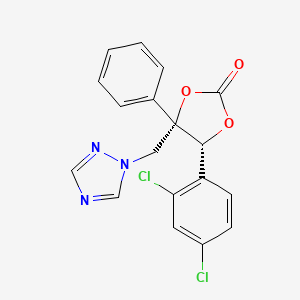
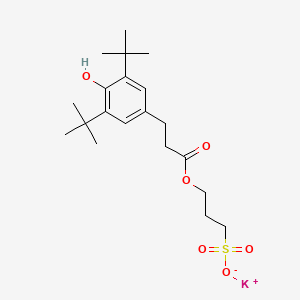
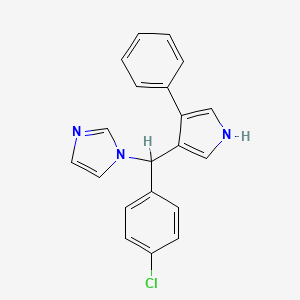
![5,5-Dimethyl-2-[(4-methyl-3-nitrophenyl)azo]cyclohexane-1,3-dione](/img/structure/B12685538.png)
